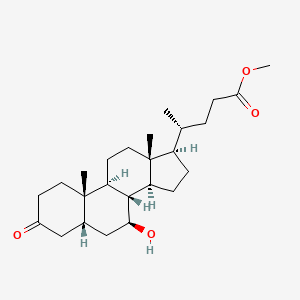

7b-Hydroxy-3-oxo-5b-cholan-24-oate

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H40O4 |

|---|---|

Molecular Weight |

404.6 g/mol |

IUPAC Name |

methyl (4R)-4-[(5R,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C25H40O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-16,18-21,23,27H,5-14H2,1-4H3/t15-,16+,18-,19+,20+,21+,23+,24+,25-/m1/s1 |

InChI Key |

XHRLTYUHWGHDCJ-JFRFJXPMSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)C |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C |

Origin of Product |

United States |

Functions As a Molecular Messenger and Signaling Molecule

Bile acids also activate G-protein-coupled receptors like TGR5, which is involved in energy expenditure and inflammation. The activation of TGR5 by secondary bile acids can lead to the reduction of pro-inflammatory cytokines. nih.gov This highlights the compound's role in intricate signaling cascades that extend beyond its primary function in digestion.

Regulatory Influence on Lipid Homeostasis and Metabolism

A primary function of bile acids, including 7b-Hydroxy-3-oxo-5b-cholan-24-oate, is the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine. biosynth.comfrontiersin.org Beyond this, they are integral to the regulation of lipid metabolism. The conversion of cholesterol into bile acids is a major pathway for cholesterol catabolism, thereby helping to maintain cholesterol homeostasis. biosynth.com

Recent studies have indicated a close relationship between the composition of the bile acid pool and the development of metabolic diseases. researchgate.net Bile acids act as signaling molecules that are essential in regulating not only bile acid homeostasis but also energy expenditure, and glucose and lipid metabolism. researchgate.net

Modulation of Bile Flow and Secretion Processes

The synthesis and secretion of bile acids are tightly regulated processes. 7b-Hydroxy-3-oxo-5b-cholan-24-oate is part of the enterohepatic circulation, where bile acids are synthesized in the liver, secreted into the bile, stored in the gallbladder, released into the small intestine, and then mostly reabsorbed and returned to the liver. nih.gov This recycling is crucial for maintaining a stable bile acid pool and ensuring efficient bile flow.

Interactions with Cellular Membranes and Membrane Stabilization

The amphipathic nature of bile acids allows them to interact with cellular membranes. nih.gov This property is fundamental to their role in emulsifying fats but also means they can disrupt bacterial cell membranes, which is a key aspect of their antimicrobial activity in the gut. nih.gov The extent of this interaction and its effect on membrane integrity is related to the hydrophobicity and structure of the specific bile acid. nih.gov

Impact on Gut Microbiome Composition and Function

The gut microbiota and bile acids have a complex and reciprocal relationship. nih.gov Gut bacteria extensively metabolize primary bile acids, such as cholic acid and chenodeoxycholic acid, into secondary bile acids. nih.govrepec.org This biotransformation is a critical function of the gut microbiome and significantly influences the composition of the circulating bile acid pool. nih.gov

One of the key transformations is the 7α/β-dehydroxylation, which converts primary bile acids into secondary bile acids like deoxycholic acid (DCA) and lithocholic acid (LCA). nih.govrepec.org This process is carried out by a limited number of bacterial species, primarily from the Clostridium genus. nih.gov

The resulting secondary bile acids, in turn, shape the composition of the gut microbiota by inhibiting the growth of bile acid-sensitive bacteria and promoting the growth of bile acid-metabolizing species. nih.gov This interaction is crucial for maintaining intestinal homeostasis. For instance, the production of certain bile acids can detoxify more cytotoxic bile acids, thereby favoring the growth of beneficial bacteria like Bacteroides.

Methodologies for the Synthesis and Chemical Derivatization of 7b Hydroxy 3 Oxo 5b Cholan 24 Oate

Established Chemical Synthesis Approaches for Oxo-Bile Acids and Their Stereoisomers

The chemical synthesis of oxo-bile acids and their stereoisomers often begins with readily available primary bile acids like cholic acid and chenodeoxycholic acid. frontiersin.orgnih.gov These starting materials undergo a series of reactions, including oxidation, reduction, and protection/deprotection steps, to yield the desired products.

A common strategy for preparing oxo-bile acids involves the selective oxidation of hydroxyl groups on the steroid nucleus. nih.gov For instance, the 3-hydroxyl group can be oxidized to a ketone using reagents like chromic acid or silver carbonate-Celite. nih.gov The stereochemistry of the resulting hydroxyl groups can be controlled through the choice of reducing agents. For example, the reduction of a 7-oxo group with potassium in tertiary amyl alcohol can yield a 7β-hydroxyl group with high stereoselectivity. nih.gov

Protecting groups are often employed to prevent unwanted side reactions at specific hydroxyl groups while other positions are being modified. For example, the 3α-hydroxyl group can be protected as a hemisuccinate to allow for selective modification of the 7-hydroxyl group. researchgate.net The development of efficient methods for the reduction of 7-oxo and 12-oxo groups has been a significant advancement in this field. nih.gov

The synthesis of various bile acid derivatives, including those with modified side chains, has also been explored. These modifications can alter the physicochemical and biological properties of the parent bile acid. nih.govresearchgate.net

Below is an interactive table summarizing various synthetic approaches for oxo-bile acids:

Enzymatic Synthesis and Biocatalytic Transformations in Bile Acid Modification

Enzymatic methods offer a powerful alternative to chemical synthesis for modifying bile acids with high selectivity and efficiency. nih.gov Hydroxysteroid dehydrogenases (HSDHs) are a key class of enzymes used in these transformations. These enzymes catalyze the reversible oxidation and reduction of hydroxyl groups at specific positions on the steroid nucleus.

For example, 7α-HSDH can be used to specifically oxidize the 7α-hydroxyl group of chenodeoxycholic acid to a ketone. Subsequent reduction using a different HSDH, such as a 7β-HSDH, can then introduce a hydroxyl group with the desired beta stereochemistry. The use of cofactors like NAD(P)+ or NAD(P)H is essential for these enzymatic reactions.

Gut microbiota play a significant role in the biotransformation of primary bile acids into a diverse array of secondary bile acids through deconjugation, dehydroxylation, oxidation, and epimerization. nih.govnih.gov These microbial enzymes can be harnessed for the synthesis of specific bile acid derivatives. For instance, certain bacteria possess enzymes capable of 7α-dehydroxylation, a key step in the formation of deoxycholic acid and lithocholic acid. youtube.com

The table below provides examples of enzymes and their roles in bile acid modification:

Preparation of Deuterium-Labeled and Other Analogues for Mechanistic Studies

To investigate the mechanisms of bile acid metabolism and action, researchers often utilize isotopically labeled analogues, such as those containing deuterium (B1214612). nih.gov The synthesis of these labeled compounds allows for their tracking and quantification in biological systems using techniques like mass spectrometry.

Deuterium can be introduced into the bile acid structure at specific positions through various chemical reactions. For example, catalytic hydrogenation using deuterium gas can be employed to introduce deuterium atoms across a double bond. acs.org Another approach involves the use of deuterated reducing agents to introduce deuterium during the reduction of a ketone.

Besides deuterium labeling, the synthesis of other analogues with modified structures is also crucial for mechanistic studies. acs.orgrupress.org These analogues can help to identify the structural features of bile acids that are important for their interaction with receptors and enzymes. For example, modifying the length or polarity of the side chain, or introducing substituents on the steroid nucleus, can provide valuable insights into structure-activity relationships. rupress.org The synthesis of these analogues often involves multi-step chemical sequences, which may include Grignard reactions and the use of various protecting groups. researchgate.net

The following table lists some examples of bile acid analogues and their applications in research:

Advanced Analytical Techniques for the Detection and Quantification of 7b Hydroxy 3 Oxo 5b Cholan 24 Oate in Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) for Oxo-Bile Acid Profiling and Quantification

Liquid chromatography-mass spectrometry (LC-MS) has become the principal technology for the comprehensive analysis of bile acids, including oxo-bile acid derivatives, due to its high sensitivity, specificity, and capacity for resolving isomeric compounds. frontiersin.orgmdpi.com The coupling of high-performance liquid chromatography (HPLC) for separation with mass spectrometry for detection allows for both the quantification and structural confirmation of analytes in complex mixtures like serum, feces, and bile. frontiersin.orgnih.gov

Recent methodologies have been developed for the simultaneous analysis of numerous oxo-bile acids and their metabolic precursors. nih.gov One such method utilizes reversed-phase HPLC coupled with electrospray ionization tandem mass spectrometry (RP-HPLC-ESI-MS/MS) operating in negative ionization mode. nih.govresearchgate.net This approach enables the separation and quantification of a wide array of bile acids, including oxo-derivatives, within a single analytical run. nih.gov For instance, a method developed for analyzing 21 different oxo-bile acids in human feces demonstrated high accuracy and precision without requiring extensive sample cleanup, which is often a bottleneck in analytical workflows. nih.govresearchgate.net

The performance of these LC-MS methods is characterized by their linearity, limits of quantification (LOQ), accuracy, and precision. Typically, these methods show excellent linearity over a broad concentration range with high regression coefficients (>0.99). mdpi.comnih.gov The sensitivity is sufficient for detecting endogenous levels of bile acids, with LOQs often in the low nanomolar or nanogram-per-milliliter range. mdpi.comnih.gov

Table 1: Illustrative Parameters for LC-MS/MS Analysis of Oxo-Bile Acids

| Parameter | Description | Typical Value/Range | Reference |

|---|---|---|---|

| Chromatography | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | C18 column | frontiersin.orgnih.gov |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water, often with additives like formic acid or ammonium (B1175870) formate. | - | frontiersin.orgnih.gov |

| Ionization | Electrospray Ionization (ESI), typically in negative mode for bile acids. | - | nih.govnih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM). | - | nih.gov |

| Accuracy (Bias %) | The closeness of a measured value to a standard or known value. | <13% | nih.gov |

| Precision (CV %) | The closeness of two or more measurements to each other. | <10% | nih.gov |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified. | <30 ng/mL (in extract) | nih.gov |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of bile acids. frontiersin.orgnih.gov While LC-MS is excellent for quantification and identification based on mass-to-charge ratio, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement (stereochemistry). jmcs.org.mxscielo.org.mx This is particularly important for distinguishing between isomers, such as the different epimers of hydroxy-oxo-cholan-oates.

Table 3: NMR Techniques for Bile Acid Structural Verification

| NMR Technique | Information Provided | Relevance for 7β-Hydroxy-3-oxo-5β-cholan-24-oate | Reference |

|---|---|---|---|

| 1H NMR | Provides chemical shifts and coupling constants of protons. | Confirms the presence and environment of specific protons, including those adjacent to the hydroxyl and oxo groups. | nih.govjmcs.org.mx |

| 13C NMR | Provides chemical shifts of carbon atoms. | Identifies the carbon skeleton and confirms the location of the C=O group at C-3 and the C-OH group at C-7. | nih.govjmcs.org.mx |

| HSQC | Correlates directly bonded proton and carbon atoms. | Aids in the definitive assignment of proton and carbon signals. | jmcs.org.mxscielo.org.mx |

| HMBC | Correlates protons and carbons separated by two or three bonds. | Establishes long-range connectivity, confirming the overall structure and placement of functional groups. | jmcs.org.mxscielo.org.mx |

| NOESY/ROESY | Correlates protons that are close in space. | Helps to determine the stereochemistry, such as the β-orientation of the 7-hydroxyl group. | jmcs.org.mx |

Molecular Interactions and Receptor Biology of Bile Acid Derivatives

Ligand-Receptor Interactions with Nuclear Receptors (e.g., Farnesoid X Receptor (FXR))

The ability of a bile acid derivative to activate FXR is significantly influenced by the orientation of its hydroxyl groups. Research into the structure-activity relationships of bile acids has demonstrated that the presence of a hydroxyl group in the 7β position markedly diminishes the compound's ability to activate FXR. nih.govresearchgate.net In contrast, the 7α-epimer, chenodeoxycholic acid (CDCA), is the most potent endogenous FXR agonist. frontiersin.orgyoutube.com

Studies have shown that while the conversion of the carboxyl group of bile acids like CDCA to an alcohol does not greatly reduce FXR activation, the epimerization of the 7α-hydroxyl group to a 7β-hydroxyl group renders the resulting alcohol inactive as an FXR agonist. nih.govresearchgate.net This indicates that the spatial arrangement of substituents on the bile acid scaffold is a key determinant of receptor binding and activation. Bulky substituents at the β-position of the cholanoid structure, including a 7β-hydroxyl group, decrease the molecule's capacity to activate FXR. nih.gov

Given these findings, 7β-Hydroxy-3-oxo-5β-cholan-24-oate is predicted to be a very weak or inactive FXR agonist. Specific quantitative data on its activation profile (e.g., EC50) is not prominently available in published literature, which is consistent with its inferred low potency.

Table 1: Structure-Activity Relationship of Bile Acids on FXR Activation

| Compound | Key Structural Features | Relative FXR Agonist Potency |

|---|---|---|

| Chenodeoxycholic Acid (CDCA) | 3α, 7α-dihydroxy | High |

| Cholic Acid (CA) | 3α, 7α, 12α-trihydroxy | Moderate |

| Deoxycholic Acid (DCA) | 3α, 12α-dihydroxy | Moderate |

| Lithocholic Acid (LCA) | 3α-hydroxy | Low |

| Ursodeoxycholic Acid (UDCA) | 3α, 7β-dihydroxy | Inactive |

| 7β-epimers of bile alcohols | 7β-hydroxyl group | Inactive nih.govresearchgate.net |

Activation of FXR by an agonist initiates a signaling cascade that modulates the expression of numerous target genes involved in bile acid and lipid metabolism. nih.gov Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. nih.gov

Key genes regulated by FXR include:

Small Heterodimer Partner (SHP): FXR activation strongly induces SHP expression. SHP, in turn, inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic pathway of bile acid synthesis, creating a negative feedback loop. nih.govnih.gov

Bile Salt Export Pump (BSEP): FXR upregulates BSEP, a transport protein responsible for pumping bile salts from hepatocytes into the bile canaliculi. nih.govnih.gov

Organic Solute Transporter α/β (OSTα/OSTβ): In the intestine, FXR activation induces the expression of these transporters, which facilitate the efflux of bile acids from enterocytes back into circulation. nih.gov

Fibroblast Growth Factor 19 (FGF19): Intestinal FXR activation induces the secretion of FGF19 (FGF15 in rodents), which travels to the liver to suppress CYP7A1 expression. nih.gov

Due to the inferred weak agonistic activity of 7β-Hydroxy-3-oxo-5β-cholan-24-oate at the FXR, it is unlikely to cause significant modulation of these downstream genes.

G Protein-Coupled Receptor (GPCR) Modulations (e.g., Takeda G protein-coupled receptor 5 (TGR5))

TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor that mediates non-genomic actions of bile acids, influencing energy homeostasis, glucose metabolism, and inflammatory responses. nih.govacs.org Unlike FXR, TGR5 activation is generally favored by more hydrophobic bile acids.

The structure-activity relationships for TGR5 agonists are distinct from those for FXR. The most potent endogenous TGR5 agonists are the secondary bile acid lithocholic acid (LCA) and its taurine (B1682933) conjugate (TLCA). nih.gov Generally, the potency of bile acids at TGR5 follows the order: LCA > DCA > CDCA > CA. researchgate.net This suggests that a lack of hydroxylation at positions 7 and 12 enhances TGR5 activity. acs.org The conjugation of bile acids with taurine tends to slightly increase their potency at TGR5, while glycine (B1666218) conjugation has a negligible effect. acs.org

There is a lack of specific research data detailing the interaction between 7β-Hydroxy-3-oxo-5β-cholan-24-oate and TGR5. However, based on the general principle that increased hydroxylation decreases TGR5 agonist potency, the presence of the 7β-hydroxyl group might suggest a lower potency compared to non-hydroxylated or monohydroxylated bile acids like LCA. Further experimental validation is required to determine its precise activation profile at TGR5.

Table 2: Structure-Activity Relationship of Bile Acids on TGR5 Activation

| Compound | Key Structural Features | Relative TGR5 Agonist Potency |

|---|---|---|

| Lithocholic Acid (LCA) | 3α-hydroxy | High |

| Deoxycholic Acid (DCA) | 3α, 12α-dihydroxy | Moderate |

| Chenodeoxycholic Acid (CDCA) | 3α, 7α-dihydroxy | Moderate-Low |

| Cholic Acid (CA) | 3α, 7α, 12α-trihydroxy | Low |

| Taurolithocholic Acid (TLCA) | Taurine-conjugated LCA | High |

Other Potential Molecular Targets and Binding Partners

Beyond FXR and TGR5, bile acids have been shown to interact with other cellular receptors, although these interactions are generally characterized by lower affinity. These potential targets include:

Pregnane X Receptor (PXR): Activated by LCA and its 3-keto metabolite, PXR is involved in the detoxification of xenobiotics and endobiotics, including bile acids. nih.gov

Vitamin D Receptor (VDR): LCA has been identified as a VDR ligand, implicating this receptor in bile acid signaling and detoxification pathways. nih.gov

Liver X Receptor (LXR): Some studies suggest potential cross-talk between LXR and bile acid signaling pathways. nih.gov

Sphingosine-1-Phosphate Receptor 2 (S1PR2): This GPCR can be activated by conjugated bile acids and may play a role in inflammatory responses. nih.gov

Specific interactions between 7β-Hydroxy-3-oxo-5β-cholan-24-oate and these alternative targets have not been documented.

Research Applications and Future Perspectives on 7b Hydroxy 3 Oxo 5b Cholan 24 Oate

Elucidating Complex Bile Acid Pool Composition and Dynamics in Health and Disease

The composition of the bile acid pool is a complex and dynamic milieu, influenced by host genetics, diet, and the gut microbiome. ebi.ac.uk Variations in this composition are linked to metabolic diseases and cancer. ebi.ac.uk The identification and quantification of individual bile acids, including less abundant species like 7b-Hydroxy-3-oxo-5b-cholan-24-oate, are critical for understanding the subtleties of bile acid homeostasis in both healthy and diseased states.

Advanced analytical techniques, such as gas-liquid chromatography-mass spectrometry (GC-MS), are instrumental in identifying and quantifying bile acids in biological samples. nih.gov For instance, an unknown bile acid was identified as 3 beta, 7 beta-dihydroxy-5 beta-cholan-24-oic acid in the serum of patients treated with ursodeoxycholic acid using such methods. nih.gov This highlights the importance of sophisticated analytical approaches in discovering novel bile acid metabolites and understanding their metabolic pathways.

The gut microbiome plays a significant role in modifying the bile acid pool. Bacteria in the gut can perform a variety of transformations, including oxidation and epimerization, leading to a diverse array of bile acid species. nih.gov For example, centenarians have been shown to have increased microbial-mediated oxidation-reduction reactions, resulting in higher levels of iso-lithocholic acid and 3-oxo-lithocholic acid. nih.gov The study of oxo-bile acids like this compound can, therefore, provide insights into the specific microbial activities within the gut and their impact on host physiology.

Table 1: Examples of Bile Acid Transformations by Gut Microbiota

| Original Bile Acid | Microbial Transformation | Resulting Bile Acid |

| Cholic Acid | 7α-dehydroxylation | Deoxycholic Acid |

| Chenodeoxycholic Acid | 7α-dehydroxylation | Lithocholic Acid |

| Lithocholic Acid | Oxidation | 3-oxo-lithocholic acid |

This table is interactive and can be sorted by clicking on the headers.

Investigating Metabolic Alterations and Dysregulation in Bile Acid Pathways

Dysregulation of bile acid homeostasis is a hallmark of several metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). nih.govnih.gov This dysregulation can manifest as alterations in the concentrations of specific bile acids, including oxo-bile acids. Therefore, profiling oxo-bile acids can serve as a diagnostic tool to identify metabolic perturbations.

Bile acid synthesis occurs via two main pathways in the liver: the classical (or neutral) pathway and the alternative (or acidic) pathway. nih.gov The classical pathway is initiated by cholesterol 7α-hydroxylase (CYP7A1), while the alternative pathway begins with the hydroxylation of cholesterol at the C-27 position by sterol 27-hydroxylase (CYP27A1). nih.gov The study of oxo-bile acids can help to elucidate the activity of these pathways and how they are altered in disease. For example, the presence of specific hydroxylated and oxo-bile acids can indicate the relative contributions of each pathway to the total bile acid pool.

Development of Investigative Tools for Understanding Bile Acid-Related Biological Processes

The unique chemical structures of oxo-bile acids make them valuable tools for investigating various biological processes. Their synthesis and the synthesis of their derivatives can aid in the study of bile acid receptors and metabolic enzymes. For example, the synthesis of various dihydroxy-5 beta-cholan-24-oic acids has been crucial for their precise identification in biological samples. nih.gov

Furthermore, the development of nor-bile acids, which have a shortened side chain, has been achieved through chemical synthesis starting from natural bile acids. nih.gov These modified bile acids can be used as probes to study the structural requirements for bile acid transport and signaling. The synthesis of derivatives of this compound could similarly provide valuable tools for research.

The study of bile acid metabolism often relies on the availability of pure standards for analytical purposes. The chemical synthesis of specific bile acid isomers, including oxo-bile acids, is therefore essential for advancing research in this field. nih.gov

Emerging Research Directions in Oxo-Bile Acid Functionality and Metabolism

The field of bile acid research is continually expanding, with new functions and metabolic pathways being discovered. nih.gov Recent technological advances are enabling a more comprehensive understanding of the vast diversity of bile acid species and their roles in health and disease. sciencedaily.com

One emerging area is the study of the biological activities of the less abundant and structurally diverse bile acids, including the various isomers of oxo-bile acids. While the functions of the major bile acids are well-established, the specific roles of compounds like this compound are still largely unknown. Future research will likely focus on elucidating the interactions of these unique bile acids with nuclear receptors, such as the farnesoid X receptor (FXR) and G-protein coupled receptors like TGR5, which are known to be modulated by bile acids. biosynth.com

Another promising direction is the investigation of the therapeutic potential of modified bile acids. For example, obeticholic acid, a synthetic bile acid analogue, is used to treat primary biliary cholangitis. chemicalbook.com The synthesis and evaluation of derivatives of this compound could lead to the development of novel therapeutic agents for metabolic and liver diseases. The exploration of the human gut "sterolbiome" using advanced mass spectrometry techniques will undoubtedly uncover new oxo-bile acids and their metabolic pathways, opening up new avenues for research and therapeutic intervention. nih.gov

Table 2: Investigated Bile Acids and Their Research Context

| Bile Acid | Research Focus | Key Finding | Reference |

| 3β,7β-dihydroxy-5β-cholan-24-oic acid | Identification in patients treated with ursodeoxycholic acid | Found in serum, suggesting a metabolic product of ursodeoxycholic acid. | nih.gov |

| 3-oxo-cholic acid | Metabolism by gut bacteria | Reduced to cholic acid by certain Clostridium species. | nih.gov |

| Nor-bile acids | Synthesis and application | Efficient synthesis method developed for use as research tools. | nih.gov |

| Obeticholic acid | Therapeutic use | Used in the treatment of primary biliary cholangitis. | chemicalbook.com |

This table is interactive and can be sorted by clicking on the headers.

Q & A

Basic Research Questions

Q. How is 7β-Hydroxy-3-oxo-5β-cholan-24-oate synthesized from primary bile acids, and what methodological steps ensure purity?

- Methodology :

- Step 1 : Start with deoxycholic acid (or a related bile acid) as the precursor. Introduce a keto group at position 3 via oxidation using selective reagents like CrO₃ under controlled conditions to avoid over-oxidation .

- Step 2 : Protect hydroxyl groups (e.g., acetylation with acetic anhydride/pyridine) to prevent side reactions during subsequent modifications .

- Step 3 : Validate intermediate purity using thin-layer chromatography (TLC) or HPLC with UV detection at 210 nm .

- Critical Note : Monitor reaction kinetics via NMR (e.g., disappearance of hydroxyl proton signals at δ 3.85 ppm) to confirm acetylation .

Q. What analytical techniques are recommended for characterizing 7β-Hydroxy-3-oxo-5β-cholan-24-oate?

- Key Methods :

- NMR Spectroscopy : Assign stereochemistry using ¹H and ¹³C NMR. For example, the 3-oxo group eliminates hydroxyl proton signals, while the 7β-hydroxyl proton appears as a broad singlet near δ 3.85 ppm .

- IR Spectroscopy : Confirm carbonyl groups (C=O stretch at ~1700–1720 cm⁻¹) and hydroxyl groups (broad peak at ~3400 cm⁻¹ post-deprotection) .

- HPLC : Use reverse-phase C18 columns with mobile phases like acetonitrile/water (70:30, v/v) and UV detection at 210 nm for quantification .

Q. How does the stereochemical conformation of 7β-Hydroxy-3-oxo-5β-cholan-24-oate influence its biological activity?

- Structural Insights :

- The 5β-cholanic backbone and 7β-hydroxyl group are critical for binding to nuclear receptors like FXR (farnesoid X receptor). Molecular docking studies suggest that axial orientation of the 7β-hydroxyl enhances hydrogen bonding with receptor residues .

- Compare with 7α-epimers (e.g., ursodeoxycholic acid) to assess stereospecific effects on solubility and micelle formation .

Advanced Research Questions

Q. What experimental strategies address contradictions in species-specific metabolism of 7β-Hydroxy-3-oxo-5β-cholan-24-oate?

- Case Study :

- In humans, this compound is a minor metabolite of deoxycholic acid, whereas rodents exhibit higher hepatic 7β-hydroxylation activity due to cytochrome P450 isoforms (e.g., CYP3A) .

- Method : Use in vitro hepatocyte models from multiple species (human, rat, mouse) to compare metabolic flux via LC-MS. Include inhibitors like ketoconazole (CYP3A inhibitor) to isolate enzymatic contributions .

- Data Interpretation : Normalize results to protein content and validate with isotopic tracers (e.g., ¹⁴C-labeled substrate) .

Q. How can researchers detect and quantify trace concentrations of 7β-Hydroxy-3-oxo-5β-cholan-24-oate in complex biological matrices?

- Advanced Techniques :

- LC-MS/MS : Use multiple reaction monitoring (MRM) with transitions like m/z 407 → 343 (collision energy: 20 eV) for enhanced specificity. Optimize ionization with ESI-negative mode .

- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges. Pre-treat plasma with β-glucuronidase to hydrolyze conjugated metabolites .

- Limit of Detection (LOD) : Achieve sub-nanomolar sensitivity by derivatizing with 2-hydrazinopyridine to enhance ionization efficiency .

Q. What experimental designs are optimal for studying the role of 7β-Hydroxy-3-oxo-5β-cholan-24-oate in lipid metabolism?

- In Vivo/In Vitro Approaches :

- Animal Models : Administer the compound via intraperitoneal injection (1–10 mg/kg) in high-fat-diet-fed mice. Measure hepatic triglyceride levels and gene expression (e.g., SREBP-1c) via qPCR .

- Cell-Based Assays : Treat primary hepatocytes with 10–100 μM compound and assess lipid accumulation via Oil Red O staining. Include FXR-knockout cells to confirm receptor dependency .

- Data Validation : Cross-validate findings with bile acid sequestrants (e.g., cholestyramine) to isolate mechanistic pathways .

Methodological Challenges and Solutions

Q. How to resolve discrepancies in reported solubility and stability profiles of 7β-Hydroxy-3-oxo-5β-cholan-24-oate?

- Critical Factors :

- Solubility : Use dimethyl sulfoxide (DMSO) for stock solutions (≥10 mM) and dilute in PBS containing 0.1% bovine serum albumin (BSA) to prevent aggregation .

- Stability : Store lyophilized samples at −80°C under nitrogen. Monitor degradation via HPLC over 72 hours at 4°C and 25°C .

Q. What are the best practices for synthesizing isotopically labeled analogs for tracer studies?

- Synthesis Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.